Cas no 20257-17-4 ( )

  structure
  structure
Product Name: 
N.o CAS:20257-17-4
MF:C8H15NO3
MW:173.209602594376
CID:909397
PubChem ID:306109
Update Time:2025-04-19

  Propriedades químicas e físicas

Nomes e Identificadores

    • 2-acetamido-3-methylpentanoic acid
    • (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid
    • N-Ac-(2S,3S)-Ile
    • Nsc203805
    • NSC203806
    • NSC-203807
    • EN300-297257
    • N-acetyl-DL-isoleucine
    • NSC203442
    • 33601-90-0
    • 2460646-17-5
    • JDTWZSUNGHMMJM-UHFFFAOYSA-N
    • CHEBI:84056
    • Isoleucine, N-acetyl-, DL-
    • 2-ACETAMIDO-3-METHYL-PENTANOIC ACID
    • DTXSID20942377
    • Q27157432
    • DL-acetylalloisoleucine
    • DB-047904
    • N-(1-Hydroxyethylidene)isoleucine
    • N-Acetyl-DL-alloisoleucine
    • Oprea1_237024
    • NSC203807
    • AKOS000133806
    • NSC-203806
    • NS00015234
    • 2-(acetylamino)-3-methylpentanoic acid
    • AC-ILE-OH
    • DL-Alloisoleucine, N-acetyl-
    • Alloisoleucine, N-acetyl-
    • NSC-203442
    • SCHEMBL428458
    • MFCD00066072
    • SY110321
    • SY025916
    • N-Acetylisoleucine
    • 20257-17-4
    • 19764-31-9
    • D-Alloisoleucine, N-acetyl-
    • CS-11590
    • MFCD00136538
    • NSC-203805
    •  
    • Inchi: 1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
    • Chave InChI: JDTWZSUNGHMMJM-UHFFFAOYSA-N
    • SMILES: CCC(C(C(=O)O)NC(=O)C)C

Propriedades Computadas

  • Massa Exacta: 173.10525
  • Massa monoisotópica: 173.10519334g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 179
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.6
  • Superfície polar topológica: 66.4Ų

Propriedades Experimentais

  • PSA: 66.4
  • LogP: 1.01270

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